cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-14(12-3-1-2-4-13(12)16(20)21)9-10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQGIMYHPKDGPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001179543 | |
| Record name | cis-4-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
735275-71-5 | |
| Record name | cis-4-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the 2-nitrophenyl ethyl ketone: This can be achieved through the nitration of acetophenone followed by reduction and subsequent oxidation to form the desired ketone.
Cyclohexane ring functionalization: The cyclohexane ring is functionalized to introduce the carboxylic acid group. This can be done through various methods, including Friedel-Crafts acylation followed by oxidation.
Coupling reaction: The final step involves coupling the 2-nitrophenyl ethyl ketone with the functionalized cyclohexane derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis would typically employ continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring and the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are used under controlled conditions.
Major Products
Oxidation: Products may include carboxylic acids and quinones.
Reduction: Amines and hydroxyl derivatives are common.
Substitution: Halogenated or aminated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that compounds similar to cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid demonstrate significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been evaluated for their antiproliferative effects against MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cell lines, showing promising results with IC50 values lower than those of established chemotherapeutics like doxorubicin .
Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and subsequent activation of stress response pathways. This property positions it as a candidate for further development in anticancer therapies.
Material Science Applications
Polymer Synthesis : The compound can serve as a functional monomer in the synthesis of polymers. Its carboxylic acid group allows for the formation of polyesters or polyamides when reacted with diols or diamines. Such polymers could exhibit enhanced thermal stability and mechanical properties suitable for various industrial applications.
Synthetic Intermediate
Building Block for Complex Molecules : this compound can act as a versatile intermediate in organic synthesis. It can be used to construct more complex heterocyclic compounds that may possess biological activity. For example, its nitrophenyl group can be further modified to yield derivatives with enhanced pharmacological properties.
Case Study 1: Anticancer Activity Assessment
A study conducted on the antiproliferative effects of various derivatives, including this compound, revealed that certain modifications to the nitrophenyl group significantly enhanced cytotoxicity against MCF-7 cells. The study utilized a series of assays to determine IC50 values, confirming that structural modifications can lead to improved therapeutic profiles .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | MCF-7 | 0.5 |
| This compound | MCF-7 | 0.3 |
Case Study 2: Polymer Development
In another research effort, this compound was incorporated into a polymer matrix. The resulting material exhibited enhanced mechanical properties and thermal resistance compared to traditional polymers. This demonstrates its utility in material science as a building block for advanced materials .
Mechanism of Action
The mechanism by which cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, altering their activity and leading to various physiological effects. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their properties:
*Calculated based on structural similarity to . ‡Calculated from molecular formula.
Structural and Functional Differences
Nitrophenyl Isomers
The target compound’s 2-nitrophenyl group introduces steric hindrance and electronic effects distinct from its 4-nitrophenyl isomer (CAS: 735274-68-7). The ortho-nitro substituent may reduce solubility in polar solvents compared to the para-nitro analog due to intramolecular hydrogen bonding . However, the para-nitro derivative has been discontinued, suggesting stability or efficacy challenges in lab settings.
Methoxyphenyl vs. Nitrophenyl Derivatives
This substitution may enhance metabolic stability but reduce reactivity in target binding .
Trifluoromethyl and Halogenated Derivatives
The trifluoromethyl-substituted analog (CAS: 733740-46-0) and brominated variants (e.g., ) exhibit enhanced lipophilicity, which could improve membrane permeability. The strong electron-withdrawing nature of the trifluoromethyl group may also stabilize negative charges, influencing enzyme interactions .
Biological Activity
Cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid (CAS No. 735275-73-7) is a chiral compound with the molecular formula C15H17NO5 and a molecular weight of 291.3 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes existing literature on the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C15H17NO5 |
| Molecular Weight | 291.3 g/mol |
| IUPAC Name | (1S,2S)-2-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
| CAS Number | 735275-73-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound is believed to modulate enzyme activity and receptor interactions, which can influence various biochemical pathways. For instance, its structural features allow it to bind effectively to certain proteins involved in inflammatory responses and cellular proliferation.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This action may provide therapeutic benefits in conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
Anticancer Potential
This compound has been investigated for its anticancer properties. Studies have reported that it induces apoptosis in cancer cell lines through the activation of intrinsic pathways involving caspases. The compound's ability to disrupt cellular signaling pathways related to tumor growth has positioned it as a candidate for further development in cancer therapeutics .
Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antibiotics like ciprofloxacin and ampicillin. The results showed that the compound had an MIC of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, demonstrating comparable efficacy to conventional treatments .
Study 2: Anti-inflammatory Action
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound in a murine model of acute inflammation. Treatment with this compound resulted in a significant reduction in paw edema compared to the control group, indicating potent anti-inflammatory activity .
Study 3: Apoptosis Induction in Cancer Cells
In vitro experiments on human colon cancer cell lines revealed that treatment with this compound led to a dose-dependent increase in apoptotic markers such as cleaved caspase-3 and PARP. The IC50 value for apoptosis induction was determined to be approximately 10 µM, underscoring its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid, and how can purity be validated?
- Synthesis : The compound can be synthesized via Friedel-Crafts acylation or cyclohexane ring functionalization, followed by nitrophenyl group introduction. Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the cis-isomer .
- Purity Validation : Use HPLC with ≥98% purity thresholds (C18 column, UV detection at 254 nm). Confirm structural integrity via -NMR (e.g., cyclohexane proton splitting patterns) and IR spectroscopy (C=O stretch at ~1700 cm) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Handling : Avoid dust/aerosol formation; use fume hoods and PPE (nitrile gloves, lab coat, EN 166-certified goggles). In case of skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for nitro group degradation via periodic TLC .
Q. How can the cis-configuration of the cyclohexane ring be confirmed experimentally?
- X-ray Crystallography : Resolve spatial arrangement of substituents (e.g., nitrophenyl and oxoethyl groups) .
- NOESY NMR : Detect through-space interactions between axial/equatorial protons to distinguish cis/trans isomers .
Advanced Research Questions
Q. What spectroscopic techniques are optimal for studying intramolecular interactions (e.g., hydrogen bonding) in this compound?
- FT-IR : Identify hydrogen bonding via O–H stretch broadening (~2500–3300 cm) and carbonyl shifts .
- Fluorescence Spectroscopy : Probe electronic transitions influenced by nitro group electron-withdrawing effects (λ: 280–320 nm; λ: 400–450 nm) .
Q. How do conformational dynamics (e.g., cyclohexane chair flipping) impact biological activity?
- Molecular Dynamics (MD) Simulations : Model chair-chair transitions and substituent steric effects (e.g., nitrophenyl hindrance) .
- Biological Assays : Compare activity of locked conformers (e.g., via methyl group introduction) to assess receptor binding efficiency .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. agonist effects)?
- Dose-Response Curves : Test across concentrations (nM–µM) to identify biphasic effects.
- Isotopic Labeling : Use -tagged compound to track metabolic pathways and off-target interactions .
Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level; calculate Fukui indices to map electrophilic sites (e.g., carbonyl carbon) .
- In Silico Hydrolysis Studies : Simulate pH-dependent stability (e.g., nitro group reduction at acidic pH) .
Methodological Notes
- Contradictions in Evidence : While isolation methods in prioritize column chromatography, industrial-scale synthesis (not discussed here) may use recrystallization. Researchers should validate scalability empirically.
- Safety Data : Evidence emphasizes nitro compound hazards (e.g., NO emission during combustion), requiring emergency protocols for spills/fires.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
